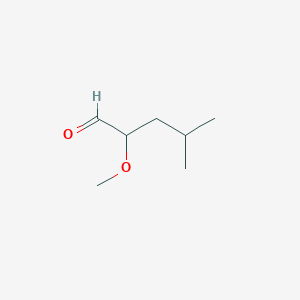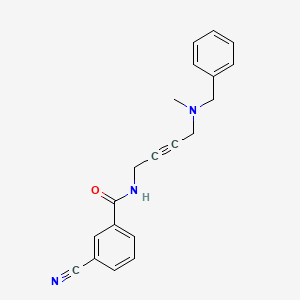
N-(4-(bencil(metil)amino)but-2-in-1-il)-3-cianobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is a synthetic compound with potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique structural properties, which contribute to its diverse reactivity and potential biological activities.
Aplicaciones Científicas De Investigación
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism . DPP-4 also hydrolyzes opioid peptides engaged in pain modulation .
Mode of Action
The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s ortho position of the Cyanobenzyl core enhances the action of DPP-4 .
Biochemical Pathways
The inhibition of DPP-4 affects the pathway of insulin catabolism . By preventing the deactivation of the incretin hormone, the compound reduces insulin catabolism, which can lead to a decrease in blood glucose levels . This makes the compound a promising candidate for treating disorders such as coronary heart disease, heart failure, stroke, and Diabetes mellitus (DM) .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken in monotherapy once a week or conjointly with another hypoglycaemic agent
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of insulin catabolism . By inhibiting the DPP-4 enzyme, the compound prevents the deactivation of the incretin hormone, leading to a decrease in blood glucose levels . This can have beneficial effects in the treatment of various disorders, including coronary heart disease, heart failure, stroke, and DM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide typically involves multi-step synthetic routes. One common approach includes the alkylation of benzylamine with propargyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the resulting intermediate with 3-cyanobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyanobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its cyano group, in particular, contributes to its versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-23(16-17-8-3-2-4-9-17)13-6-5-12-22-20(24)19-11-7-10-18(14-19)15-21/h2-4,7-11,14H,12-13,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYRKFPZKXXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CC(=C1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2443209.png)
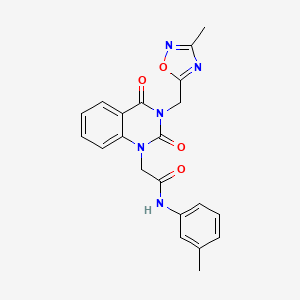
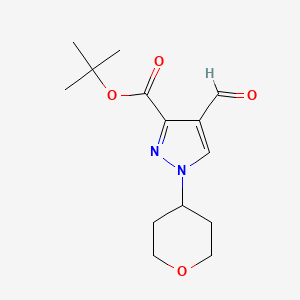
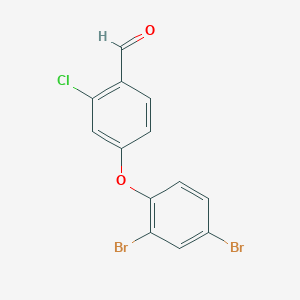
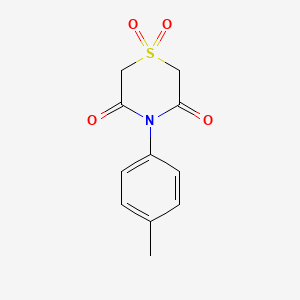
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
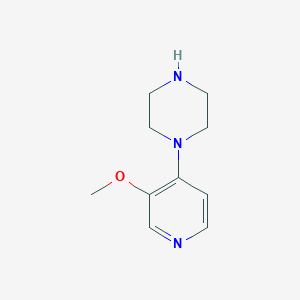

![4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2443221.png)
![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]-4-TERT-BUTYLBENZAMIDE](/img/structure/B2443225.png)
![N-[({4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}carbamoyl)methyl]-N-methylprop-2-enamide](/img/structure/B2443226.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2443227.png)

